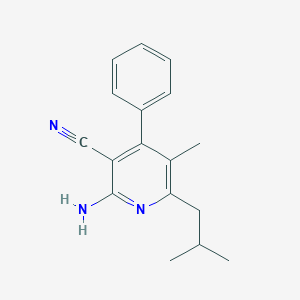![molecular formula C20H17BrClN7 B446836 N-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE](/img/structure/B446836.png)
N-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N’-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring multiple aromatic rings and heterocyclic components, contributes to its potential utility in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the bromophenyl and chlorophenyl groups via nucleophilic aromatic substitution.
Pyrazole ring incorporation: This step involves the reaction of the triazine intermediate with a pyrazole derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-N’-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Utilization in the development of advanced materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-N’-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)-N’-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine: Lacks the pyrazole ring, which may affect its chemical and biological properties.
N-(4-bromophenyl)-N’-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with different substituents on the pyrazole ring.
Uniqueness
The presence of the 3,5-dimethyl-1H-pyrazol-1-yl group in N-(4-bromophenyl)-N’-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine may confer unique properties such as enhanced binding affinity to specific targets, increased stability, or altered reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C20H17BrClN7 |
|---|---|
Peso molecular |
470.8g/mol |
Nombre IUPAC |
2-N-(4-bromophenyl)-4-N-(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H17BrClN7/c1-12-11-13(2)29(28-12)20-26-18(23-16-7-3-14(21)4-8-16)25-19(27-20)24-17-9-5-15(22)6-10-17/h3-11H,1-2H3,(H2,23,24,25,26,27) |
Clave InChI |
WILVAIBPQULGHM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Cl)C |
SMILES canónico |
CC1=CC(=NN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-nitrophenyl}-4-{[(4-methoxybenzyl)imino]methyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446755.png)
![2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B446756.png)

![11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446759.png)
![11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446760.png)
![Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446762.png)



![6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446769.png)
![1-phenylethanone [4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B446773.png)



